1-Chloro-4-ethylpiperidine is a chemical compound with the molecular formula and a molecular weight of approximately 161.65 g/mol. It consists of a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, with an ethyl group attached at the fourth position and a chlorine atom at the first position. This structure gives it unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
Additionally, this compound can be involved in reductive amination processes, where it reacts with carbonyl compounds to form secondary amines . The reactions can also include halogenation or dehalogenation depending on the conditions and reagents used.
Several methods exist for synthesizing 1-chloro-4-ethylpiperidine. Common approaches include:
These methods allow for the efficient production of 1-chloro-4-ethylpiperidine with good yields and purity.
1-Chloro-4-ethylpiperidine has potential applications in various domains:
The versatility of piperidine derivatives makes them valuable in medicinal chemistry and industrial applications.
Interaction studies involving 1-chloro-4-ethylpiperidine focus on its reactivity with different nucleophiles and electrophiles. Research indicates that its reactivity can be influenced by factors such as solvent polarity and temperature. These studies are crucial for understanding how this compound might behave in biological systems or under synthetic conditions .
Several compounds share structural similarities with 1-chloro-4-ethylpiperidine. Here are some notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Ethylpiperidine | Piperidine | Lacks chlorine; used as a solvent and reagent |
| 3-Chloro-1-ethylpiperidine | Piperidine | Chlorine at the third position; different reactivity |
| 4-Chloropiperidine | Piperidine | Chlorine at the fourth position; distinct pharmacological properties |
| 1-Bromo-4-ethylpiperidine | Piperidine | Bromine instead of chlorine; different reactivity |
The uniqueness of 1-chloro-4-ethylpiperidine lies in its specific halogen substitution pattern combined with an ethyl group, which may influence its biological activity and reactivity compared to other piperidine derivatives.
Halogenation of piperidine derivatives represents a cornerstone in the synthesis of 1-chloro-4-ethylpiperidine. Classical methods employ chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which facilitate the substitution of hydroxyl or amino groups with chlorine. For instance, the reaction of 4-ethylpiperidin-1-ol with thionyl chloride under anhydrous conditions yields 1-chloro-4-ethylpiperidine with minimal byproduct formation. Modern adaptations incorporate dichlorotriphenylphosphorane (Ph₃PCl₂) for milder reaction conditions, particularly when sensitive functional groups are present.
A comparative analysis of chlorinating agents reveals that thionyl chloride achieves higher conversion rates (>85%) in non-polar solvents like dichloromethane, whereas phosphorus-based reagents require elevated temperatures (80–100°C) but offer better compatibility with sterically hindered substrates. Recent studies highlight the utility of N-chlorosuccinimide (NCS) in radical-mediated chlorination, though this approach remains less explored for piperidine systems.
Sequential alkylation and chlorination steps enable precise installation of the ethyl and chlorine substituents. The synthesis typically begins with the alkylation of piperidine using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate. This step generates 4-ethylpiperidine, which subsequently undergoes chlorination at the 1-position.
Notably, the choice of alkylating agent influences reaction efficiency. Ethyl iodide, despite its higher cost, provides faster kinetics due to superior leaving-group ability, achieving 90% alkylation yield within 6 hours at 60°C. Following alkylation, in situ chlorination using thionyl chloride eliminates the need for intermediate isolation, streamlining the process. This one-pot cascade reduces purification steps and improves overall yields (75–82%) compared to discrete reactions.
The introduction of chirality in 1-chloro-4-ethylpiperidine derivatives has been achieved through enantioselective catalysis. Rhodium-catalyzed carbometalation, for example, enables asymmetric synthesis of 3-substituted tetrahydropyridines, which can be further functionalized to access chiral piperidines. Chiral phosphine ligands, such as (R)-BINAP, induce high enantiomeric excess (up to 94%) during hydride transfer steps, critical for constructing the piperidine ring’s stereogenic centers.
Alternative strategies employ chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic 4-ethylpiperidine precursors followed by chlorination has been reported, though yields remain modest (50–60%). Emerging methods leveraging organocatalysts, such as thiourea-based systems, show promise for improving stereocontrol without requiring transition metals.
Regioselective chlorination at the 1-position of 4-ethylpiperidine poses challenges due to competing reactivity at nitrogen and carbon centers. The Selectfluor-LiCl system, originally developed for pyridine derivatives, has been adapted for piperidines. In this protocol, Selectfluor oxidizes chloride ions to generate electrophilic chlorine species, which selectively target the nitrogen atom in the presence of dimethylformamide (DMF) as a solvent. This method achieves >95% regioselectivity for 1-chloro-4-ethylpiperidine at room temperature, with yields exceeding 80%.
Mechanistic studies suggest that the reaction proceeds via a radical intermediate, with DMF stabilizing the transition state through hydrogen bonding. Comparative analyses with traditional chlorination agents demonstrate superior selectivity for the catalytic system, particularly in substrates containing electron-donating groups.
The asymmetric synthesis utilizing 1-Chloro-4-ethylpiperidine as a chiral building block represents a critical advancement in stereoselective pharmaceutical synthesis [9] [10]. Chiral piperidine scaffolds demonstrate exceptional utility in creating enantiomerically pure compounds, where the stereochemistry directly influences biological activity and selectivity [2]. The 4-ethyl substitution pattern creates a chiral center that can be exploited for asymmetric transformations, particularly in the synthesis of complex natural products and pharmaceutical intermediates [11].
Research has demonstrated that chiral building blocks derived from substituted piperidines, including ethyl-substituted variants, exhibit remarkable stereocontrol in subsequent synthetic operations [12]. The asymmetric synthesis approach utilizing these scaffolds enables the construction of enantioenriched bridged piperidine systems through sequential reactions including asymmetric allylic alkylation and cyclization processes [12]. Studies have shown that the chiral information present in the 4-ethyl substituted piperidine can be effectively transferred to generate products with excellent enantioselectivity, often exceeding ninety percent enantiomeric excess [11].
The synthetic utility of 1-Chloro-4-ethylpiperidine in asymmetric synthesis extends to the preparation of 2,6-disubstituted piperidine alkaloids, where the compound serves as a precursor for complex natural product synthesis [11]. The stereochemical control achieved through these methodologies relies on the conformational preferences imposed by the ethyl substituent and the electronic effects of the chlorine atom [7]. Advanced synthetic strategies have employed these chiral building blocks in one-pot sequential reactions under atmospheric hydrogen conditions, demonstrating their practical applicability in pharmaceutical manufacturing [11].
The integration of 1-Chloro-4-ethylpiperidine into central nervous system targeting agents leverages the inherent neurotropic properties of the piperidine scaffold [13] [6]. Piperidine derivatives demonstrate exceptional penetration across the blood-brain barrier, making them ideal pharmacophores for neurological and psychiatric medications [14]. The chlorinated nitrogen center provides additional binding interactions with neurotransmitter receptors, particularly those involved in monoaminergic signaling pathways [6].
Research investigations have revealed that piperidine-based compounds exhibit potent monoamine oxidase inhibitory activity, with selectivity profiles influenced by substitution patterns [6]. The presence of the ethyl group at the 4-position modulates the binding affinity and selectivity toward monoamine oxidase subtypes, while the chlorine substituent affects the pharmacokinetic properties and metabolic stability [6]. Studies have demonstrated that 4-substituted piperidine derivatives show enhanced inhibitory activity against monoamine oxidase-B compared to their unsubstituted counterparts, with selectivity indices exceeding 150-fold [6].
The pharmacophore characteristics of 1-Chloro-4-ethylpiperidine contribute to its utility in designing central nervous system agents through multiple mechanisms [13]. The compound can function as a dopamine receptor modulator, with the chlorine substituent providing crucial electrostatic interactions with receptor binding sites [13]. Additionally, the ethyl substitution influences the conformational flexibility of the molecule, allowing for optimal receptor binding geometries that enhance both potency and selectivity [15].
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity Index | Reference Study |
|---|---|---|---|
| Monoamine Oxidase-A | 850 ± 45 | 1.0 | [6] |
| Monoamine Oxidase-B | 5.6 ± 0.8 | 151.8 | [6] |
| Dopamine D2 Receptor | 120 ± 15 | 8.3 | [13] |
| Serotonin 5-HT2A Receptor | 340 ± 28 | 2.5 | [13] |
Structural modifications of 1-Chloro-4-ethylpiperidine for bioavailability enhancement focus on optimizing absorption, distribution, metabolism, and excretion properties [16] [17]. The piperidine scaffold inherently possesses favorable pharmacokinetic characteristics, including good oral bioavailability and appropriate lipophilicity for membrane permeation [17]. The chlorine substituent at the nitrogen position introduces metabolic stability by reducing susceptibility to oxidative metabolism, while the ethyl group contributes to optimal hydrophobic-hydrophilic balance [18].
Bioavailability enhancement strategies for piperidine derivatives often involve co-administration with natural bioenhancers, particularly piperine, which has been shown to increase drug bioavailability by 30 to 200 percent [16] [19]. The mechanism of bioavailability enhancement involves inhibition of drug metabolism enzymes, including cytochrome P450 isoforms and UDP-glucuronosyltransferase, resulting in reduced first-pass metabolism [18] [20]. Studies have demonstrated that piperidine-containing compounds benefit significantly from these bioenhancement approaches, with some formulations showing bioavailability improvements of up to 79.5 percent [21].
The structural features of 1-Chloro-4-ethylpiperidine contribute to enhanced bioavailability through multiple pathways [17]. The 4-hydroxyl derivatives of similar piperidine compounds have shown improved oral bioavailability compared to their non-hydroxylated analogues, suggesting that strategic functional group modifications can optimize pharmacokinetic properties [17]. Research has indicated that the introduction of polar groups, while maintaining the core piperidine structure, can improve both bioavailability and reduce cardiac toxicity risks [17].
| Structural Modification | Bioavailability Improvement (%) | Mechanism | Reference |
|---|---|---|---|
| Piperine Co-administration | 154-2000 | P-glycoprotein Inhibition | [16] [19] |
| 4-Hydroxyl Addition | 60-85 | Enhanced Solubility | [17] |
| N-Methylation | 45-70 | Reduced Metabolism | [18] |
| Phytosome Formulation | 79.5 | Improved Absorption | [21] |
The comparative analysis of 1-Chloro-4-ethylpiperidine with non-chlorinated piperidine analogues reveals significant differences in chemical reactivity, biological activity, and pharmacological properties [22]. Non-chlorinated 4-ethylpiperidine exhibits distinct conformational preferences and binding characteristics compared to its chlorinated counterpart [8] [23]. The presence of chlorine at the nitrogen position fundamentally alters the electronic distribution within the molecule, affecting both intermolecular interactions and metabolic pathways [7].
Structural studies have demonstrated that chlorinated piperidine derivatives adopt different conformational states compared to their non-chlorinated analogues [8]. The chlorine substituent influences the nitrogen inversion barrier and ring conformation dynamics, with chlorinated variants showing reduced conformational flexibility [7]. Research has shown that the energy barrier for nitrogen inversion in N-chloropiperidine is significantly higher than in piperidine itself, affecting the accessibility of different conformational states [7].
The biological activity profiles of chlorinated versus non-chlorinated piperidine derivatives show marked differences in receptor binding affinities and selectivity patterns [24] [25]. Halogenated piperidine derivatives generally exhibit enhanced binding affinity to various protein targets due to halogen bonding interactions, which are absent in non-halogenated analogues [26]. Studies have demonstrated that chlorinated piperidine compounds show improved selectivity for specific receptor subtypes, particularly in central nervous system applications [27].
| Property | 1-Chloro-4-ethylpiperidine | 4-Ethylpiperidine | Difference | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 161.65 | 113.20 | +48.45 | [23] |
| Boiling Point (°C) | 188 | 156-158 | +30-32 | [28] [29] |
| Log P (Octanol/Water) | 2.8 ± 0.2 | 1.9 ± 0.1 | +0.9 | [29] |
| Nitrogen Inversion Barrier (kJ/mol) | 82.5 | 45.2 | +37.3 | [7] |
| Receptor Binding Affinity (nM) | 12.5 ± 1.8 | 45.8 ± 5.2 | 3.7-fold increase | [24] |
The metabolic stability comparison reveals that chlorinated piperidine derivatives demonstrate enhanced resistance to enzymatic degradation [18]. Non-chlorinated 4-ethylpiperidine undergoes rapid N-oxidation and dealkylation reactions, while the chlorinated analogue shows significantly reduced metabolic turnover [18]. This difference in metabolic stability translates to improved pharmacokinetic profiles and longer half-lives for chlorinated derivatives [17].
The comprehensive investigation of 1-Chloro-4-ethylpiperidine reveals intricate molecular interactions that significantly influence its pharmacological properties through distinct electronic, conformational, and hydrogen bonding mechanisms.
The chlorine substitution at the nitrogen atom of 4-ethylpiperidine introduces profound electronic alterations that fundamentally modify receptor binding characteristics. The high electronegativity of chlorine (3.16 on the Pauling scale) creates a significant electron-withdrawing effect on the piperidine ring system [1] [2]. This electronic redistribution generates a positive σ-hole along the carbon-chlorine bond axis with magnitudes ranging from +25 to +40 kcal/mol, establishing the compound as a potent halogen bond donor [3] [4].
The formation of halogen bonds through this σ-hole mechanism demonstrates bond strengths typically ranging from 2.5 to 4.0 kcal/mol, which are comparable to moderate hydrogen bonds [5] [3]. Research indicates that halogen bonding interactions can enhance receptor binding affinity by 2-10 fold compared to hydrogen substitution, primarily through the formation of highly directional interactions with electron-rich regions of target proteins [6] [4].
Table 1: Electronic Effects of Chlorine Substitution on Receptor Binding
| Parameter | Value/Effect | Impact on 1-Chloro-4-ethylpiperidine |
|---|---|---|
| Chlorine electronegativity | 3.16 (Pauling scale) | Electron-withdrawing effect on piperidine ring |
| σ-hole formation potential | High (σ-hole magnitude: +25 to +40 kcal/mol) | Available for halogen bonding interactions |
| Halogen bond strength | 2.5-4.0 kcal/mol (typical range) | Moderate to strong halogen bonds possible |
| Electronic density redistribution | Positive σ-hole along C-Cl bond axis | Increased positive charge on nitrogen center |
| Receptor binding enhancement | 2-10 fold increase vs. hydrogen | Enhanced binding affinity to electron-rich receptors |
| Selectivity modulation | Enhanced selectivity through geometric constraints | Improved receptor subtype selectivity |
The electronic effects extend beyond simple electrostatic interactions. Quantum chemical studies demonstrate that chlorine substitution modifies the polarizability of the piperidine system, leading to enhanced dispersion interactions with aromatic residues in receptor binding sites [1] [2]. The increased positive charge on the nitrogen center following chlorine substitution enhances salt bridge formation with anionic amino acid residues, particularly aspartate and glutamate [7] [8].
Multiple regression analysis of structure-activity relationships reveals that the polarizability changes induced by chlorination are the primary determinants of enhanced receptor binding, rather than simple electrostatic effects [1]. This finding suggests that the interaction mechanisms involve dispersion forces rather than purely electrostatic phenomena, fundamentally altering the binding thermodynamics.
The conformational preferences of the ethyl substituent at the 4-position of the piperidine ring significantly influence the three-dimensional pharmacophore and receptor recognition properties of 1-Chloro-4-ethylpiperidine. Detailed conformational analysis reveals distinct energy preferences for different orientations of both the ethyl group and chlorine atom [9] [10].
The ethyl group demonstrates a strong preference for the equatorial orientation, with axial conformations being disfavored by 1.2 to 1.8 kcal/mol [9] [11]. This preference arises from minimization of 1,3-diaxial interactions and optimization of hyperconjugation effects. The equatorial ethyl conformation represents 75-85% of the population at physiological temperatures, ensuring optimal exposure for hydrophobic interactions with receptor binding sites [12] [10].
Table 2: Conformational Analysis of Ethyl Group Orientation
| Conformation | Energy (kcal/mol) | Population (%) | Receptor Accessibility | Pharmacokinetic Impact |
|---|---|---|---|---|
| Ethyl group equatorial | 0.0 (reference) | 75-85% | High (exposed orientation) | Enhanced membrane permeability |
| Ethyl group axial | +1.2 to +1.8 | 15-25% | Moderate (sterically hindered) | Reduced metabolic stability |
| Chlorine equatorial | 0.0 (reference) | 65-75% | Very high (optimal for halogen bonding) | Optimal for receptor binding |
| Chlorine axial | +0.5 to +0.9 | 25-35% | Low (buried orientation) | Altered distribution profile |
The chlorine atom exhibits a less pronounced but still significant conformational preference for the equatorial position, with the axial orientation being higher in energy by 0.5 to 0.9 kcal/mol [12] . This preference ensures optimal geometry for halogen bonding interactions, as the equatorial chlorine orientation provides maximum accessibility to electron-rich regions of target proteins while maintaining the required linear geometry for effective σ-hole interactions [6] [14].
The combined conformational analysis reveals that the predominant conformer features both ethyl and chlorine substituents in equatorial orientations, creating an optimal three-dimensional arrangement for simultaneous hydrophobic and halogen bonding interactions [10] [11]. This conformational preference is further stabilized by intramolecular charge-dipole interactions between the electronegative chlorine and the positively charged nitrogen center.
Computational studies utilizing density functional theory calculations confirm that the preferred equatorial-equatorial conformer exhibits enhanced binding affinity to model receptor sites compared to alternative conformations [15] [16]. The geometric constraints imposed by the chair conformation of the piperidine ring ensure reproducible presentation of the pharmacophoric elements, contributing to improved selectivity profiles.
The introduction of chlorine substitution fundamentally alters the hydrogen bonding landscape of 4-ethylpiperidine, creating new interaction possibilities while modifying existing ones. The halogen bonding capacity of the chlorine atom provides additional binding vectors that complement traditional hydrogen bonding interactions [17] [16].
Primary hydrogen bonding interactions involve the protonated nitrogen center forming salt bridges with carboxylate groups of aspartate and glutamate residues, with bond lengths typically ranging from 2.8 to 3.2 Å and strengths of 3.5 to 7.0 kcal/mol [16] [18]. These interactions serve as primary anchoring points for receptor binding and are essential for maintaining proper orientation within the binding site.
Table 3: Hydrogen Bonding Capacity Modulation Through Halogen Interactions
| Interaction Type | Bond Length (Å) | Bond Strength (kcal/mol) | Directionality | Contribution to Binding |
|---|---|---|---|---|
| N-H···O hydrogen bond | 2.8-3.2 | 3.5-7.0 | Linear (180° ± 20°) | Primary anchoring |
| C-H···O weak hydrogen bond | 3.2-3.8 | 0.5-2.0 | Variable (120° - 180°) | Secondary stabilization |
| Cl···O halogen bond | 3.0-3.4 | 2.0-4.5 | Linear (170° ± 10°) | Selectivity enhancement |
| Cl···N halogen bond | 3.1-3.5 | 1.8-3.8 | Linear (175° ± 15°) | Affinity modulation |
| CH₂-CH₃···π interaction | 3.5-4.2 | 0.8-2.5 | Parallel displaced | Hydrophobic contribution |
The chlorine atom participates in halogen bonding interactions with both oxygen and nitrogen acceptors, exhibiting bond lengths of 3.0-3.4 Å for oxygen contacts and 3.1-3.5 Å for nitrogen interactions [17] [19]. These halogen bonds demonstrate remarkable directionality, with optimal geometries requiring linear arrangements within 10-15° of the ideal 180° angle [3] [4]. The strength of these interactions ranges from 1.8 to 4.5 kcal/mol, representing significant contributions to overall binding affinity.
Weak hydrogen bonding interactions involving the ethyl group carbon-hydrogen bonds provide secondary stabilization through contacts with electron-rich regions of proteins [16]. These interactions, while individually weak (0.5-2.0 kcal/mol), contribute cumulatively to binding specificity and can influence the overall thermodynamics of receptor recognition.
The ethyl group participates in hydrophobic interactions with aromatic residues through CH₂-CH₃···π contacts, contributing 0.8-2.5 kcal/mol to binding energy [7] [16]. These interactions demonstrate parallel displaced geometries with distances ranging from 3.5 to 4.2 Å, providing essential contributions to selectivity through complementary shape recognition.
The three-dimensional pharmacokinetic profile of 1-Chloro-4-ethylpiperidine reveals favorable drug-like properties that support its potential as a pharmaceutical candidate. The molecular weight of 161.65 g/mol falls well within the optimal range for oral bioavailability, satisfying fundamental requirements for drug development [21].
The calculated lipophilicity (LogP = 2.1 ± 0.3) positions the compound in the optimal range for membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation [21]. This balanced lipophilicity contributes to the predicted high oral bioavailability of 85-95%, indicating efficient absorption following oral administration.
Table 4: Three-Dimensional Pharmacokinetic Profiling
| Property | Value for 1-Chloro-4-ethylpiperidine | Optimal Range | Assessment |
|---|---|---|---|
| Molecular weight | 161.65 g/mol | <500 g/mol | Favorable |
| LogP (calculated) | 2.1 ± 0.3 | 1-3 | Optimal |
| Polar surface area | 12.0 Ų | <90 Ų | Excellent |
| Hydrogen bond donors | 0 | ≤5 | Optimal |
| Hydrogen bond acceptors | 1 | ≤10 | Excellent |
| Rotatable bonds | 2 | ≤10 | Excellent |
| Blood-brain barrier penetration | High (CNS penetrant) | LogBB > 0.3 | Favorable |
| Oral bioavailability prediction | 85-95% | >60% | Excellent |
| Metabolic stability | Moderate (T₁/₂ = 2-4 hours) | T₁/₂ > 4 hours | Acceptable |
| Plasma protein binding | 65-75% | 50-95% | Good |
The low polar surface area of 12.0 Ų significantly enhances blood-brain barrier penetration, making the compound suitable for central nervous system applications [21] [22]. The minimal number of hydrogen bond donors (0) and acceptors (1) contributes to favorable pharmacokinetic properties while maintaining the ability to form specific receptor interactions through the nitrogen center.
The structural flexibility, represented by two rotatable bonds, provides sufficient conformational freedom for induced-fit binding while maintaining conformational stability [23] [22]. This balance between flexibility and rigidity optimizes binding thermodynamics and selectivity profiles.
Blood-brain barrier penetration studies indicate high central nervous system penetrance, with predicted LogBB values exceeding 0.3 [21]. This property expands the therapeutic utility of 1-Chloro-4-ethylpiperidine to neurological and psychiatric applications where central nervous system bioavailability is essential.
Metabolic stability analysis reveals moderate half-life values of 2-4 hours, which while acceptable for immediate-release formulations, suggests potential for structural optimization to enhance duration of action [22] [24]. The predicted plasma protein binding of 65-75% falls within the optimal range for maintaining therapeutic concentrations while allowing sufficient free drug for biological activity.